Cas no 76674-14-1 (1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-)

1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- structure
76674-14-1 structure
Product Name:1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
CAS No:76674-14-1
MF:C16H13F2N3O
MW:301.290730237961
CID:567645
PubChem ID:131279
Update Time:2025-04-19

1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)-
    • 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
    • 1,1-bis(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol;1-(2,3-Dimethylphenyl) piperazine monohydrochloride
    • 1H-1,2,4-Triazole-1-ethanol,alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)
    • 1H-1,2,4-Triazole-1-ethanol,alpha,alpha-bis(4-fluorophenyl)
    • 1,1-Bis(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol
    • DTXSID90997990
    • alpha,alpha-Bis(4-fluorophenyl)-as-triazoleethanol
    • alpha,alpha-Bis(4-fluorophenyl)-1H-1,2,4-triazole-1-ethanol
    • 1,1-di-(4-fluorophenyl)-2-(1,2,4-triazol-1-yl)ethanol
    • R 151885
    • SCHEMBL9661013
    • R151885
    • 1H-1,2,4-Triazole-1-ethanol, alpha,alpha-bis(4-fluorophenyl)-
    • A839985
    • 1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-fluorophenyl)-
    • 76674-14-1
    • 1,1-Bis(4-Fluorophenyl)-2-(1,2,4-Triazol-1-ylEthanol
    • R-151885
    • 1,1-Di(4-fluorophenyl)-2-(1,2,4-triazole-1-yl)-ethanol
    • ICI 151291
    • AKOS040753683
    • Inchi: 1S/C16H13F2N3O/c17-14-5-1-12(2-6-14)16(22,9-21-11-19-10-20-21)13-3-7-15(18)8-4-13/h1-8,10-11,22H,9H2
    • InChI Key: OGZYWIZILQBEJI-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(CN1C=NC=N1)O

Computed Properties

  • Exact Mass: 301.10300
  • Monoisotopic Mass: 301.103
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 333
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.3015 (estimate)
  • Boiling Point: 494.8°C at 760 mmHg
  • Flash Point: 253.1°C
  • Refractive Index: 1.6
  • PSA: 50.94000
  • LogP: 2.49240

1H-1,2,4-Triazole-1-ethanol,a,a-bis(4-fluorophenyl)- Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying
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